Cas no 420-98-4 (1-bromo-2,2-difluoropropane)

1-Bromo-2,2-difluoropropane (C₃H₅BrF₂) is a halogenated fluoropropane compound characterized by its bromine and fluorine substituents, offering unique reactivity and stability. This organofluorine intermediate is particularly valuable in synthetic chemistry for nucleophilic substitution reactions, where the bromine serves as a leaving group, and the difluoromethyl group enhances electrophilicity. Its balanced volatility and liquid state at room temperature facilitate handling in laboratory and industrial settings. The compound’s fluorinated structure contributes to improved thermal and chemical resistance, making it useful in pharmaceuticals, agrochemicals, and materials science. Careful storage under inert conditions is recommended due to its sensitivity to moisture and light.
1-bromo-2,2-difluoropropane structure
1-bromo-2,2-difluoropropane structure
商品名:1-bromo-2,2-difluoropropane
CAS番号:420-98-4
MF:C3H5F2Br
メガワット:158.9726
MDL:MFCD20621135
CID:1516499
PubChem ID:10154180

1-bromo-2,2-difluoropropane 化学的及び物理的性質

名前と識別子

    • Propane, 1-bromo-2,2-difluoro-
    • 1-bromo-2,2-difluoropropane
    • 1-bromo-2,2-difluoro-propane
    • Bromdifluorpropan
    • WSECXBNDYYTSGU-UHFFFAOYSA-N
    • DTXSID301037362
    • 420-98-4
    • AT32821
    • SCHEMBL825624
    • MDL: MFCD20621135
    • インチ: InChI=1S/C3H5BrF2/c1-3(5,6)2-4/h2H2,1H3
    • InChIKey: WSECXBNDYYTSGU-UHFFFAOYSA-N
    • ほほえんだ: CC(CBr)(F)F

計算された属性

  • せいみつぶんしりょう: 157.95425
  • どういたいしつりょう: 157.95427g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 6
  • 回転可能化学結合数: 1
  • 複雑さ: 44.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • PSA: 0

1-bromo-2,2-difluoropropane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-91298-10.0g
1-bromo-2,2-difluoropropane
420-98-4 95%
10.0g
$5159.0 2023-02-11
Enamine
EN300-91298-10g
1-bromo-2,2-difluoropropane
420-98-4 95%
10g
$5159.0 2023-09-01
Enamine
EN300-91298-5g
1-bromo-2,2-difluoropropane
420-98-4 95%
5g
$3479.0 2023-09-01
Enamine
EN300-91298-0.05g
1-bromo-2,2-difluoropropane
420-98-4 95%
0.05g
$278.0 2023-09-01
Enamine
EN300-91298-0.5g
1-bromo-2,2-difluoropropane
420-98-4 95%
0.5g
$936.0 2023-09-01
Enamine
EN300-91298-5.0g
1-bromo-2,2-difluoropropane
420-98-4 95%
5.0g
$3479.0 2023-02-11
Enamine
EN300-91298-0.25g
1-bromo-2,2-difluoropropane
420-98-4 95%
0.25g
$594.0 2023-09-01
Enamine
EN300-91298-2.5g
1-bromo-2,2-difluoropropane
420-98-4 95%
2.5g
$2351.0 2023-09-01
Enamine
EN300-91298-1.0g
1-bromo-2,2-difluoropropane
420-98-4 95%
1.0g
$1200.0 2023-02-11
Enamine
EN300-91298-0.1g
1-bromo-2,2-difluoropropane
420-98-4 95%
0.1g
$416.0 2023-09-01

1-bromo-2,2-difluoropropane 関連文献

1-bromo-2,2-difluoropropaneに関する追加情報

Chemical Profile of 1-bromo-2,2-difluoropropane (CAS No. 420-98-4)

1-bromo-2,2-difluoropropane, identified by the Chemical Abstracts Service Number (CAS No.) 420-98-4, is a fluorinated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its bromine and fluorine substituents on a propane backbone, exhibits unique physicochemical properties that make it a valuable intermediate in synthetic chemistry. The presence of both bromine and fluorine atoms imparts distinct reactivity, enabling its use in a variety of chemical transformations.

The molecular structure of 1-bromo-2,2-difluoropropane consists of a propane chain with a bromine atom at the first carbon position and two fluorine atoms at the second carbon position. This arrangement results in a highly polar molecule due to the electronegativity differences between carbon, bromine, and fluorine. The polarity and the presence of halogen atoms contribute to its solubility in both polar and nonpolar solvents, making it a versatile building block in organic synthesis.

In recent years, 1-bromo-2,2-difluoropropane has been extensively studied for its applications in pharmaceutical synthesis. Its reactivity as a brominated compound allows for further functionalization through nucleophilic substitution reactions, which are pivotal in drug development. For instance, it serves as a precursor in the synthesis of more complex molecules by introducing fluorinated side chains that can enhance metabolic stability and binding affinity in drug candidates.

One of the most compelling aspects of 1-bromo-2,2-difluoropropane is its role in the development of novel agrochemicals. The fluorine atoms contribute to the bioactivity of agrochemical compounds by improving their resistance to degradation and increasing their efficacy against pests. Researchers have leveraged this compound to create next-generation pesticides and herbicides that are more sustainable and environmentally friendly.

Recent advancements in green chemistry have also highlighted the importance of 1-bromo-2,2-difluoropropane as a sustainable intermediate. Its ability to participate in catalytic processes under mild conditions aligns with the growing emphasis on reducing hazardous waste and energy consumption in chemical manufacturing. Studies have demonstrated its use in flow chemistry systems, where precise control over reaction conditions enhances yield and purity while minimizing environmental impact.

The pharmaceutical industry has particularly benefited from the incorporation of fluorinated compounds like 1-bromo-2,2-difluoropropane into drug design. Fluorine atoms are known to modulate pharmacokinetic properties such as blood-brain barrier penetration and metabolic clearance. By integrating this compound into synthetic routes, medicinal chemists can fine-tune these properties to develop drugs with improved therapeutic profiles.

In addition to pharmaceuticals and agrochemicals, 1-bromo-2,2-difluoropropane finds applications in materials science. Its unique electronic properties make it suitable for use in organic electronic devices, including light-emitting diodes (OLEDs) and photovoltaic cells. The combination of bromine and fluorine substituents allows for tuning the energy levels of molecular orbitals, which is critical for optimizing device performance.

The synthesis of 1-bromo-2,2-difluoropropane itself is an area of active research. Traditional methods often involve halogen exchange reactions or direct bromination-fluorination processes. However, recent studies have explored more efficient pathways using transition metal catalysis or photochemical activation. These innovations not only improve yield but also reduce the reliance on hazardous reagents.

From a safety perspective, handling 1-bromo-2,2-difluoropropane requires adherence to standard laboratory protocols due to its reactivity. While it is not classified as a hazardous material under typical conditions, proper ventilation and personal protective equipment are essential when working with halogenated compounds. Its stability under recommended storage conditions ensures that it remains a reliable reagent for researchers worldwide.

The future prospects for 1-bromo-2,2-difluoropropane are promising, with ongoing research exploring new applications in medicinal chemistry, materials science, and sustainable manufacturing. As the demand for specialized organic intermediates grows, this compound is poised to play an increasingly important role in innovation across multiple industries.

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